6alpha-Bromobetamethasone dipropionate is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is derived from betamethasone, which is commonly used in various therapeutic applications, including dermatology and respiratory conditions. The compound is characterized by the presence of a bromine atom at the 6-alpha position and two propionate ester groups, enhancing its lipophilicity and biological activity.
This compound falls under the category of steroids, specifically corticosteroids, which are steroid hormones produced in the adrenal cortex. It is classified as an anti-inflammatory agent and is utilized in both pharmaceutical formulations and research settings.
The synthesis of 6alpha-Bromobetamethasone dipropionate involves several steps that typically include:
The technical details of these reactions involve controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 6alpha-Bromobetamethasone dipropionate can be described as follows:
The compound exhibits a complex three-dimensional structure typical of corticosteroids, which contributes to its biological activity .
CCC(=O)OCC(=O)[C@@]1(OC(=O)CC)[C@@H](C)C[C@H]2[C@@H]3C[C@H](Br)C4=CC(=O)C=C[C@]4(C)[C@@]3(Cl)[C@@H](O)C[C@]12C
InChI=1S/C28H36BrClO7/c1-6-23(34)36-14-22(33)28(37-24(35)7-2)15(3)10-17-18-12-20(29)19-11-16(31)8-9-25(19,4)27(18,30)21(32)13-26(17,28)5/h8-9,11,15,17-18,20-21,32H,6-7,10,12-14H2,1-5H3/t15-,17-,18-,20-,21-,25-,26-,27-,28-/m0/s1
.The chemical reactions involved in the synthesis of 6alpha-Bromobetamethasone dipropionate include:
These reactions are crucial for achieving a high yield of pure compound suitable for pharmaceutical applications .
The mechanism of action for 6alpha-Bromobetamethasone dipropionate involves:
Data indicate that corticosteroids like this compound can significantly reduce inflammation and modulate immune function through these mechanisms .
6alpha-Bromobetamethasone dipropionate has several scientific uses:
6alpha-Bromobetamethasone dipropionate (C₂₈H₃₆BrFO₇; MW 583.48 g/mol) is a halogenated synthetic corticosteroid derivative. It is structurally characterized by a bromine atom introduced at the 6alpha position of the steroidal A-ring of the betamethasone nucleus, with esterification of the 17α-hydroxyl and 21-hydroxyl groups by propionic acid. This modification classifies it as a 6-halogenated glucocorticoid analogue within the broader family of pregnadiene derivatives. Its core structure retains the 9alpha-fluoro, 11beta-hydroxy, and 16beta-methyl groups definitive of betamethasone, but the 6alpha-bromo substitution imposes significant steric and electronic alterations compared to the parent compound betamethasone dipropionate (C₂₈H₃₇FO₇; MW 504.59 g/mol) [3] [7].
Table 1: Key Identifiers of 6alpha-Bromobetamethasone Dipropionate
Property | Value |
---|---|
CAS Registry Number | 2575516-37-7 (primary); 1186048-34-9 (alternative) |
IUPAC Name | [(6αS,8S,9R,10S,11S,13S,14S,16S,17R)-6-bromo-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2-propanoyloxyacetyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate |
Molecular Formula | C₂₈H₃₆BrFO₇ |
Synonyms | Betamethasone Dipropionate EP Impurity H; 6α-Bromo-Betamethasone 17,21-Dipropionate |
The compound emerged not as a therapeutic agent, but as a process-related impurity during the chemical synthesis or degradation of the widely used anti-inflammatory drug betamethasone dipropionate. Its identification and characterization became crucial for pharmaceutical quality control under regulatory frameworks like the European Pharmacopoeia (EP), which designates it formally as "Betamethasone Dipropionate EP Impurity H" [3] [7] [9]. The development of analytical reference standards for this impurity, driven by requirements for robust quality assessment of betamethasone dipropionate APIs and formulations, cemented its role in modern pharmaceutical analysis. Suppliers like Clearsynth® and USP now provide characterized lots of the compound (>95% purity via HPLC) specifically for use in method development, validation, and quality control within ANDA filings and commercial manufacturing [3] [7] [9].
Within the corticosteroid pharmacophore, specific functional groups are essential for glucocorticoid receptor (GR) binding and activity:
The 6alpha-bromo group disrupts the optimal geometry for receptor interaction. Consequently, 6alpha-bromobetamethasone dipropionate is pharmacologically inactive as a corticosteroid. Its significance lies purely in analytical chemistry as a marker compound rather than in therapeutic hierarchies [3] [8].
Table 2: Impact of 6alpha-Bromo Substitution on Key Pharmacophore Elements
Pharmacophore Feature | Role in Glucocorticoid Activity | Effect of 6alpha-Bromo Substitution |
---|---|---|
Δ¹⁺⁴-Diene-3-one (A-ring) | High-affinity GR binding | Steric hindrance & electronic perturbation disrupts binding |
9α-Fluoro | Potency enhancement (10x) | Retained but rendered ineffective due to A-ring disruption |
11β-Hydroxy | Essential for transactivation | Retained but functionally inactive |
16β-Methyl | Minimizes mineralocorticoid side effects | Retained |
17α/21-Dipropionate | Increases lipophilicity & topical potency | Retained |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4